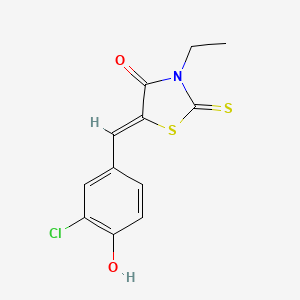
4-(4-biphenylylcarbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-biphenylylcarbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, also known as BPC157, is a synthetic peptide that has been extensively studied for its potential therapeutic applications. BPC157 has been shown to have a wide range of biological effects, including promoting tissue healing, reducing inflammation, and protecting against oxidative stress. In
Wissenschaftliche Forschungsanwendungen
4-(4-biphenylylcarbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been extensively studied for its potential therapeutic applications. It has been shown to promote tissue healing, reduce inflammation, and protect against oxidative stress. 4-(4-biphenylylcarbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been studied in a variety of animal models, including rats, rabbits, and pigs. It has been shown to be effective in promoting healing in a variety of tissues, including muscle, bone, and skin. 4-(4-biphenylylcarbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been shown to have potential applications in the treatment of inflammatory bowel disease, liver damage, and spinal cord injury.
Wirkmechanismus
The exact mechanism of action of 4-(4-biphenylylcarbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood. However, it is thought to work by promoting the production of growth factors, such as vascular endothelial growth factor (VEGF) and transforming growth factor-beta (TGF-beta). These growth factors promote tissue healing and regeneration. 4-(4-biphenylylcarbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6).
Biochemical and Physiological Effects:
4-(4-biphenylylcarbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has a wide range of biochemical and physiological effects. It has been shown to promote tissue healing, reduce inflammation, and protect against oxidative stress. 4-(4-biphenylylcarbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been shown to improve blood flow and reduce blood pressure. In addition, it has been shown to have anti-ulcer effects and to protect against liver damage.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-biphenylylcarbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several advantages for lab experiments. It is stable and can be stored for long periods of time without losing its biological activity. It is also relatively easy to synthesize using solid-phase peptide synthesis techniques. However, there are also some limitations to working with 4-(4-biphenylylcarbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. It is relatively expensive compared to other peptides, and it can be difficult to obtain in large quantities. In addition, there is still much that is not known about its mechanism of action and potential side effects.
Zukünftige Richtungen
There are many potential future directions for research on 4-(4-biphenylylcarbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. One area of interest is its potential use in the treatment of inflammatory bowel disease. 4-(4-biphenylylcarbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease, and there is potential for it to be developed into a new therapy for this condition. Another area of interest is its potential use in the treatment of spinal cord injury. 4-(4-biphenylylcarbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been shown to promote tissue healing and regeneration in animal models of spinal cord injury, and there is potential for it to be developed into a new therapy for this condition. Finally, there is potential for 4-(4-biphenylylcarbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one to be developed into a new therapy for liver damage, as it has been shown to have protective effects in animal models of liver damage.
Synthesemethoden
4-(4-biphenylylcarbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled on a solid support, with each amino acid added in a specific sequence. The final product is then cleaved from the solid support and purified using high-performance liquid chromatography (HPLC). The purity of the final product is critical for its biological activity and efficacy.
Eigenschaften
IUPAC Name |
5-methyl-2-phenyl-4-(4-phenylbenzoyl)-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c1-16-21(23(27)25(24-16)20-10-6-3-7-11-20)22(26)19-14-12-18(13-15-19)17-8-4-2-5-9-17/h2-15,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTRNWORWUHRTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(biphenyl-4-ylcarbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-bis{[(3,5-dimethylbenzyl)thio]acetyl}piperazine](/img/structure/B4964217.png)
![4-{[3-(hydroxymethyl)phenyl]diazenyl}-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4964234.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(4-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B4964244.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]glycinamide](/img/structure/B4964259.png)
![5-{6-[(2,4-difluorophenyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide](/img/structure/B4964266.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-3-phenylbutanamide](/img/structure/B4964269.png)
![N-[2-{[(2-fluorophenoxy)acetyl]amino}-4-(2-thienyl)-1,3-thiazol-5-yl]benzamide](/img/structure/B4964270.png)
![3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B4964279.png)

![{3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B4964290.png)
![2-{[(4-methylphenyl)sulfonyl]methyl}-4-nitrophenol](/img/structure/B4964296.png)
![1-[(2,4-dichlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4964305.png)